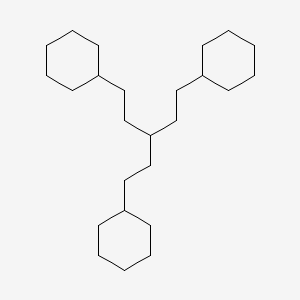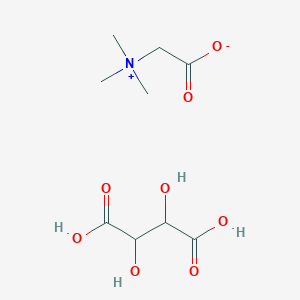
2,3-Dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate: is a compound that combines two distinct chemical entities: 2,3-dihydroxybutanedioic acid and 2-(trimethylazaniumyl)acetate. The former is a tetraric acid, commonly known as tartaric acid, which is widely used in the food and pharmaceutical industries. The latter, 2-(trimethylazaniumyl)acetate, is a derivative of betaine, a compound involved in various metabolic processes in living organisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
2,3-Dihydroxybutanedioic acid: can be synthesized through the fermentation of glucose by certain fungi or bacteria. It can also be obtained by the chemical oxidation of maleic acid or fumaric acid using oxidizing agents like potassium permanganate.
2-(Trimethylazaniumyl)acetate: is typically synthesized by the methylation of glycine using methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods:
2,3-Dihydroxybutanedioic acid: is industrially produced through the fermentation of carbohydrates by Aspergillus niger. The fermentation broth is then purified to obtain the acid.
2-(Trimethylazaniumyl)acetate: is produced on an industrial scale by the reaction of glycine with trimethylamine, followed by purification processes to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,3-Dihydroxybutanedioic acid can undergo oxidation to form oxalic acid and carbon dioxide.
Reduction: It can be reduced to form dihydroxybutanedioic acid derivatives.
Substitution: The hydroxyl groups in 2,3-dihydroxybutanedioic acid can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Oxalic acid, carbon dioxide.
Reduction Products: Dihydroxybutanedioic acid derivatives.
Substitution Products: Various esters and ethers of dihydroxybutanedioic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a chiral resolving agent in the separation of enantiomers.
- Employed in the synthesis of various organic compounds.
Biology:
- Acts as a chelating agent in biochemical studies.
- Used in the study of metabolic pathways involving betaine.
Medicine:
- Utilized in the formulation of pharmaceuticals for its antioxidant properties.
- Investigated for its potential role in reducing homocysteine levels in the blood.
Industry:
- Widely used in the food industry as an acidulant and stabilizer.
- Employed in the production of effervescent tablets and other pharmaceutical formulations.
Wirkmechanismus
2,3-Dihydroxybutanedioic acid:
- Functions as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions.
- Acts as an antioxidant, neutralizing free radicals and preventing oxidative damage.
2-(Trimethylazaniumyl)acetate:
- Functions as a methyl group donor in various biochemical reactions, including the methylation of homocysteine to form methionine.
- Involved in osmoregulation and the maintenance of cellular hydration.
Vergleich Mit ähnlichen Verbindungen
Tartaric Acid: Similar to 2,3-dihydroxybutanedioic acid but lacks the additional functional group present in the latter.
Betaine: Similar to 2-(trimethylazaniumyl)acetate but differs in its specific chemical structure and functional groups.
Uniqueness:
- The combination of 2,3-dihydroxybutanedioic acid and 2-(trimethylazaniumyl)acetate in a single compound provides unique properties, such as enhanced chelating ability and improved stability in various applications.
Eigenschaften
Molekularformel |
C9H17NO8 |
|---|---|
Molekulargewicht |
267.23 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C5H11NO2.C4H6O6/c1-6(2,3)4-5(7)8;5-1(3(7)8)2(6)4(9)10/h4H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
LKAOQCIAIYQGFG-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CC(=O)[O-].C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


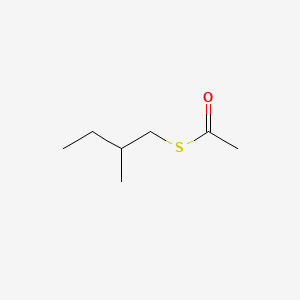

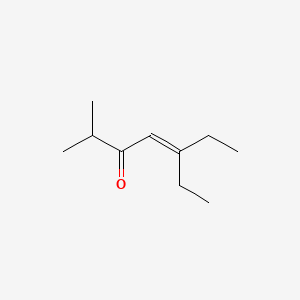
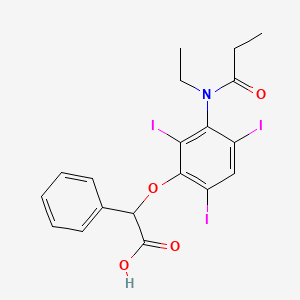

![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
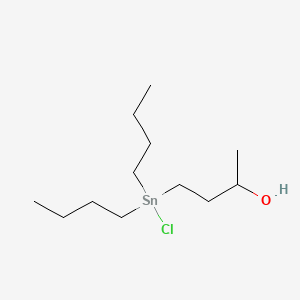
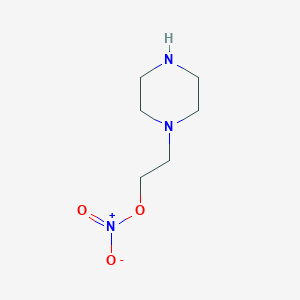
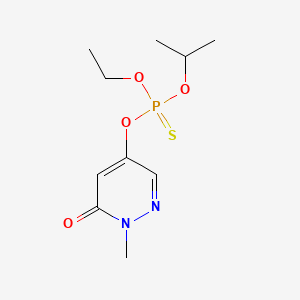


![7,9,10-trimethylbenzo[c]acridine](/img/structure/B13812501.png)
![Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B13812509.png)
